REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[SH:9].[OH-].[K+].Br[CH:13]([CH3:19])[C:14]([O:16]CC)=[O:15]>CC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9][CH:13]([CH3:19])[C:14]([OH:16])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
11.78 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)S
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
11.77 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 22 hours
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
WASH
|
Details
|
the solution was washed with 400 ml of water and 400 ml of 10% sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
A solution of the residue in a mixture of 30 ml of ethanol and 17 ml of 10% potassium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50 ml of water
|
Type
|
WASH
|
Details
|
The resulting solution was washed twice with 50 ml of diethyl ether each time
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 150 ml of ethyl acetate each time
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed twice with 200 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)SC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |